N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
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Overview
Description
N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, a 6-methylpyrimidinyl group, and a sulfanylbutanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation, where toluene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the 6-methylpyrimidinyl group: This involves the cyclization of appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions.
Coupling of the two groups: The 4-methylphenyl and 6-methylpyrimidinyl groups are coupled using a suitable linker, such as a sulfanylbutanamide moiety, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or thiols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanoic acid
- N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutylamine
- N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutyl ester
Uniqueness
N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-14(21-15-9-12(3)17-10-18-15)16(20)19-13-7-5-11(2)6-8-13/h5-10,14H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBBKPRBVBCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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